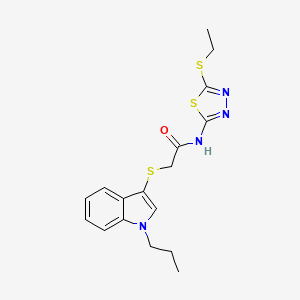
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H20N4OS3 and its molecular weight is 392.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on existing research findings.
Chemical Structure and Synthesis
The compound's structure consists of a 1,3,4-thiadiazole ring substituted with an ethylthio group and an indole moiety linked via a thioether bond. The synthesis typically involves the condensation of 2-amino-5-alkylthio-1,3,4-thiadiazole with indole derivatives under acidic conditions. The yield of such reactions can range from 62% to 94%, depending on the specific conditions used .
Antimicrobial Activity
- Mechanism of Action : The 1,3,4-thiadiazole scaffold has been associated with various mechanisms that contribute to its antimicrobial properties. These include disruption of cell wall integrity and interference with metabolic pathways in pathogens.
-
Case Studies :
- In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against strains such as Xanthomonas axonopodis and Mucor species .
- A study reported median effective concentration (EC50) values for related thiadiazole compounds against Xac and Xoc, showing promising results compared to traditional antibiotics .
Antifungal Activity
The compound has been evaluated for its antifungal properties against various plant pathogens. Research indicates that derivatives containing the thiadiazole ring can inhibit fungal growth by disrupting cellular structures.
| Compound | Target Pathogen | EC50 (μg/ml) |
|---|---|---|
| Z2 | Botrytis cinerea | 15 |
| Z3 | Fusarium oxysporum | 22 |
This table summarizes findings from studies that highlight the efficacy of certain thiadiazole derivatives in inhibiting fungal pathogens .
Anticancer Activity
Emerging research suggests that thiadiazole derivatives exhibit anticancer properties through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by targeting specific signaling pathways.
For instance, compounds derived from the 1,3,4-thiadiazole scaffold have been shown to possess IC50 values in the micromolar range against several cancer cell lines .
Pharmacological Insights
The pharmacological profile of this compound may be attributed to:
- The presence of functional groups that facilitate interactions with biological targets.
- The structural stability provided by the thiadiazole ring which enhances bioavailability.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS3/c1-3-9-21-10-14(12-7-5-6-8-13(12)21)24-11-15(22)18-16-19-20-17(25-16)23-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHPKGKMZXDFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=NN=C(S3)SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














